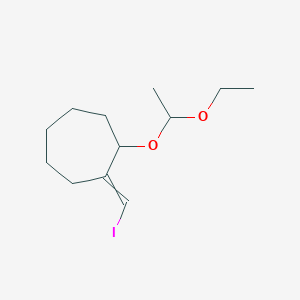arsanium bromide CAS No. 55532-28-0](/img/structure/B14625911.png)
[(2-Nitrophenyl)methyl](triphenyl)arsanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitrophenyl)methylarsanium bromide is an organoarsenic compound that features a nitrophenyl group attached to a triphenylarsanium moiety
Preparation Methods
The synthesis of (2-Nitrophenyl)methylarsanium bromide typically involves the reaction of triphenylarsine with a suitable nitrophenylmethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-Nitrophenyl)methylarsanium bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Nitrophenyl)methylarsanium bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organoarsenic compounds.
Biology: It may be used in studies involving the interaction of arsenic compounds with biological systems.
Medicine: Research into its potential therapeutic applications, particularly in the context of arsenic-based drugs.
Industry: It can be used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methylarsanium bromide involves its interaction with molecular targets through its nitrophenyl and triphenylarsanium groups. These interactions can affect various biochemical pathways, depending on the specific context of its use.
Comparison with Similar Compounds
(2-Nitrophenyl)methylarsanium bromide can be compared with other similar compounds such as:
(2-Nitrophenyl)methylphosphonium bromide: Similar structure but with phosphorus instead of arsenic.
(2-Nitrophenyl)methylstannium bromide: Similar structure but with tin instead of arsenic.
The uniqueness of (2-Nitrophenyl)methylarsanium bromide lies in its specific chemical properties imparted by the arsenic atom, which can lead to different reactivity and applications compared to its phosphorus and tin analogs.
Properties
CAS No. |
55532-28-0 |
|---|---|
Molecular Formula |
C25H21AsBrNO2 |
Molecular Weight |
522.3 g/mol |
IUPAC Name |
(2-nitrophenyl)methyl-triphenylarsanium;bromide |
InChI |
InChI=1S/C25H21AsNO2.BrH/c28-27(29)25-19-11-10-12-21(25)20-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 |
InChI Key |
CODOUVDMFLIANG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[As+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)
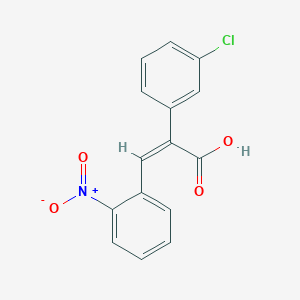
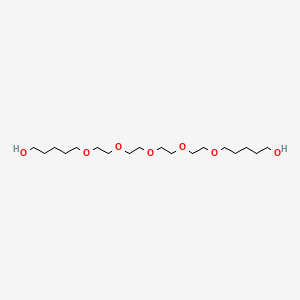

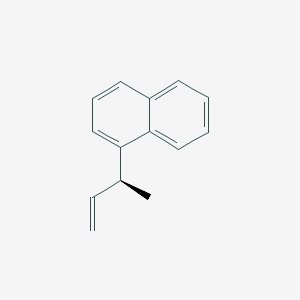
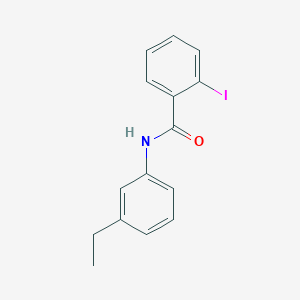
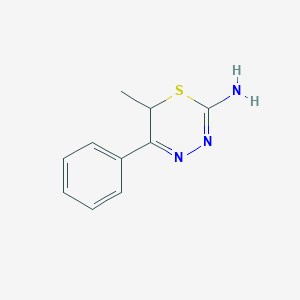
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
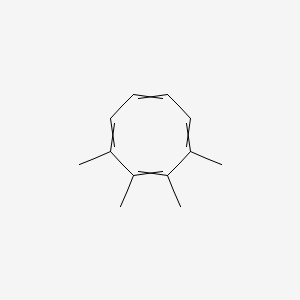
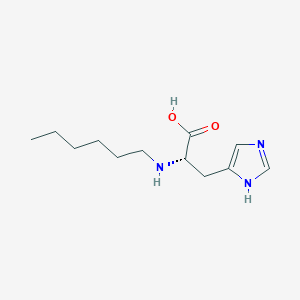
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
